molecular formula C26H34N2O B12737300 Propionanilide, N-(1-(1-phenylcyclohexyl)-4-piperidyl)- CAS No. 102504-47-2

Propionanilide, N-(1-(1-phenylcyclohexyl)-4-piperidyl)-

Cat. No.: B12737300
CAS No.: 102504-47-2
M. Wt: 390.6 g/mol
InChI Key: QZPDSVXAFFEZCJ-UHFFFAOYSA-N
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Description

Propionanilide, N-(1-(1-phenylcyclohexyl)-4-piperidyl)- is a complex organic compound that belongs to the class of arylcyclohexylamines. This compound is structurally related to phencyclidine (PCP), a well-known dissociative anesthetic. The unique structure of Propionanilide, N-(1-(1-phenylcyclohexyl)-4-piperidyl)- includes a phenyl ring, a cyclohexyl ring, and a piperidine ring, making it a tricyclic compound with significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionanilide, N-(1-(1-phenylcyclohexyl)-4-piperidyl)- typically involves the modification of the phencyclidine structure. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Propionanilide, N-(1-(1-phenylcyclohexyl)-4-piperidyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, ketones, alcohols, and amines .

Scientific Research Applications

Propionanilide, N-(1-(1-phenylcyclohexyl)-4-piperidyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic compounds.

    Biology: Studied for its effects on cellular processes and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in pain management and anesthesia.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propionanilide, N-(1-(1-phenylcyclohexyl)-4-piperidyl)- involves its interaction with the N-methyl-D-aspartate (NMDA) receptor. By acting as an NMDA receptor antagonist, it blocks the activity of this receptor, leading to altered neurotransmitter release and modulation of synaptic transmission. This results in its anesthetic and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propionanilide, N-(1-(1-phenylcyclohexyl)-4-piperidyl)- is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to its analogs. These modifications result in variations in potency, receptor affinity, and therapeutic applications .

Properties

CAS No.

102504-47-2

Molecular Formula

C26H34N2O

Molecular Weight

390.6 g/mol

IUPAC Name

N-phenyl-N-[1-(1-phenylcyclohexyl)piperidin-4-yl]propanamide

InChI

InChI=1S/C26H34N2O/c1-2-25(29)28(23-14-8-4-9-15-23)24-16-20-27(21-17-24)26(18-10-5-11-19-26)22-12-6-3-7-13-22/h3-4,6-9,12-15,24H,2,5,10-11,16-21H2,1H3

InChI Key

QZPDSVXAFFEZCJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1)C2(CCCCC2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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